Hydroxysulochrin
Overview
Description
Hydroxysulochrin: is a fungal metabolite and plant growth regulator that has been found in the fungus Aureobasidium . It is known for its ability to inhibit tea pollen tube growth, making it a compound of interest in agricultural and biological research . The chemical structure of this compound includes a benzophenone skeleton, which contributes to its biological activity .
Mechanism of Action
Target of Action
Hydroxysulochrin primarily targets tea pollen . It acts as a growth inhibitor, affecting the development and proliferation of tea pollen tubes .
Mode of Action
It is known that it inhibits the growth of tea pollen tubes . This suggests that it may interact with specific receptors or enzymes involved in pollen tube growth, thereby disrupting normal cellular processes.
Result of Action
This compound has been shown to inhibit tea pollen tube growth by 41% at a concentration of 100 mg/l .
Biochemical Analysis
Cellular Effects
Hydroxysulochrin has been observed to have an inhibitory effect on the growth of tea pollen tubes This suggests that it may influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxysulochrin can be isolated from the culture filtrate of Aureobasidium sp. grown on a malt extract medium . The fungus is cultured stationarily at 24°C for 35 days. The culture filtrate is then adjusted to pH 2.0 and extracted with ethyl acetate (EtOAc). The EtOAc extract is fractionated by silica gel column chromatography and further separated by preparative thin-layer chromatography (TLC). Final purification is achieved by recrystallization .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically documented for this compound. Its production is primarily limited to laboratory-scale isolation from fungal cultures .
Chemical Reactions Analysis
Types of Reactions: Hydroxysulochrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols .
Scientific Research Applications
Hydroxysulochrin has several scientific research applications:
Plant Growth Regulation: It inhibits tea pollen tube growth by 41% at a concentration of 100 mg/L, making it useful in agricultural research for controlling plant reproduction.
Biological Studies: Its selective action on tea pollen tubes without affecting lettuce seedling root growth makes it a valuable tool for studying plant growth mechanisms.
Medicinal Research:
Industrial Applications: Its role as a plant growth regulator could be explored for developing new herbicides or growth inhibitors.
Comparison with Similar Compounds
Hydroxysulochrin can be compared with other similar compounds, such as sulochrin, deoxycyclopaldic acid, and chloroisosulochrin .
Sulochrin: Both this compound and sulochrin are isolated from sp.
Deoxycyclopaldic Acid: This compound, produced by Penicillium sp., also acts as a plant growth regulator but has a different chemical structure.
Chloroisosulochrin: Produced by Pestalotiopsis theae, this compound has similar plant growth regulatory properties but includes a chlorine atom in its structure.
This compound’s uniqueness lies in its selective inhibition of tea pollen tube growth without affecting other plant species, making it a valuable tool for targeted agricultural applications .
Properties
IUPAC Name |
methyl 2-[2,6-dihydroxy-4-(hydroxymethyl)benzoyl]-5-hydroxy-3-methoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O8/c1-24-13-6-9(19)5-10(17(23)25-2)14(13)16(22)15-11(20)3-8(7-18)4-12(15)21/h3-6,18-21H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRCOMOWYVKWBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)C2=C(C=C(C=C2O)CO)O)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Hydroxysulochrin and where has it been found?
A2: this compound is a natural product primarily isolated from fungal species. Notably, it was found in the culture filtrate of Aureobasidium sp. grown on a malt extract medium. [] It has also been isolated from the marine-derived fungus Penicillium glabrum. [] The structure of this compound has been elucidated using spectroscopic methods. [, ]
Q2: What is the significance of isolating this compound from a marine-derived fungus?
A4: The isolation of this compound from the marine-derived Penicillium glabrum marks only the second time this compound has been found in nature. [] This discovery highlights the potential of marine microbes as sources of novel bioactive compounds and warrants further investigation into their metabolic profiles.
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